molecular formula C25H22O6 B13659278 2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one

2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one

Cat. No.: B13659278
M. Wt: 418.4 g/mol
InChI Key: TZHVNROPMAVPNR-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further functionalization to introduce the chromone moiety . The reaction conditions often include the use of bases such as sodium bicarbonate and solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and signaling pathways . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one is unique due to its chromone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H22O6

Molecular Weight

418.4 g/mol

IUPAC Name

5,7-dimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one

InChI

InChI=1S/C25H22O6/c1-27-18-12-23(29-3)25-19(26)14-21(31-24(25)13-18)17-9-10-20(22(11-17)28-2)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3

InChI Key

TZHVNROPMAVPNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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